molecular formula C17H24N2O4S2 B4656678 N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No. B4656678
M. Wt: 384.5 g/mol
InChI Key: FYBPDBGGUWKKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, commonly known as CP-544326, is a potent and selective antagonist of the platelet-derived growth factor receptor (PDGFR). It is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and fibrotic diseases.

Mechanism of Action

CP-544326 works by binding to the N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide and inhibiting its activity. The N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is a receptor tyrosine kinase that plays a critical role in cell growth, proliferation, and differentiation. Inhibition of this receptor leads to a decrease in cell growth and proliferation, which can help to slow or stop the progression of cancer.
Biochemical and Physiological Effects:
CP-544326 has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, CP-544326 has been shown to reduce fibrosis in animal models of liver and lung fibrosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of CP-544326 is its high selectivity for the N-cyclopentyl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. This selectivity reduces the risk of off-target effects and toxicity. However, CP-544326 has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of CP-544326. One area of interest is the development of combination therapies that include CP-544326 and other cancer treatments. Another area of interest is the study of CP-544326 in animal models of other fibrotic diseases, such as kidney and heart fibrosis. Finally, further research is needed to optimize the synthesis and formulation of CP-544326 for use in clinical trials.

Scientific Research Applications

CP-544326 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of several types of cancer cells, including glioblastoma, prostate cancer, and lung cancer. In addition, CP-544326 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-cyclopentyl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c1-24-16-7-6-14(25(21,22)18-13-4-2-3-5-13)12-15(16)17(20)19-8-10-23-11-9-19/h6-7,12-13,18H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBPDBGGUWKKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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